molecular formula C10H3Cl2F4NO2 B15159031 2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol CAS No. 653569-95-0

2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol

Cat. No.: B15159031
CAS No.: 653569-95-0
M. Wt: 316.03 g/mol
InChI Key: ONFDRGGKKUJMCT-UHFFFAOYSA-N
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Description

2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol is an organic compound characterized by the presence of chloro, fluorophenol, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-nitrophenol with trifluoromethylated reagents under controlled conditions to introduce the trifluoromethyl group. Subsequent steps may include chlorination and cyclization reactions to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield quinones or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol is unique due to the presence of both the oxazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

653569-95-0

Molecular Formula

C10H3Cl2F4NO2

Molecular Weight

316.03 g/mol

IUPAC Name

2-chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol

InChI

InChI=1S/C10H3Cl2F4NO2/c11-4-2-5(13)3(1-6(4)18)8-7(12)9(19-17-8)10(14,15)16/h1-2,18H

InChI Key

ONFDRGGKKUJMCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)C2=NOC(=C2Cl)C(F)(F)F

Origin of Product

United States

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